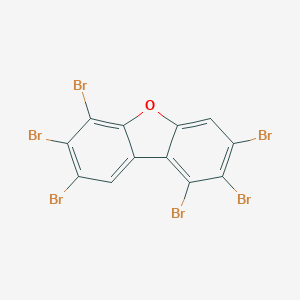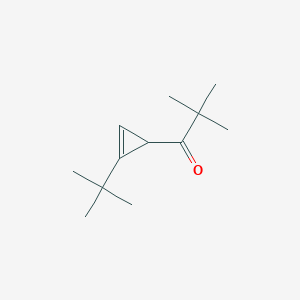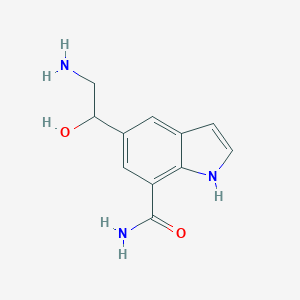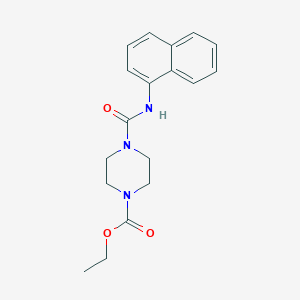
1-Piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, ethyl ester, commonly known as PACE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PACE is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.47 g/mol.
Wirkmechanismus
The mechanism of action of PACE is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the suppression of the nuclear factor-kappa B (NF-κB) pathway. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
Studies have shown that PACE exhibits anti-inflammatory and analgesic effects by reducing the production of prostaglandins and inhibiting the NF-κB pathway. PACE has also been found to exhibit antitumor properties by inducing apoptosis and inhibiting cell proliferation. In addition, PACE has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PACE in lab experiments include its low toxicity, high solubility in organic solvents, and ease of synthesis. However, the limitations of using PACE include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of PACE. One potential direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the exploration of the potential applications of PACE in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the development of PACE derivatives with improved pharmacological properties is another area of future research.
Synthesemethoden
PACE can be synthesized using a multistep reaction process that involves the reaction of 1-naphthylamine with ethyl chloroformate to form 1-naphthyl carbamate. This is followed by the reaction of the 1-naphthyl carbamate with piperazine to form 1-piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, which is then esterified with ethanol to form PACE.
Wissenschaftliche Forschungsanwendungen
PACE has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. PACE has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a potential candidate for the development of novel drugs. PACE has also been used in the synthesis of various organic compounds such as β-lactams and quinolones.
Eigenschaften
CAS-Nummer |
101976-06-1 |
|---|---|
Produktname |
1-Piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, ethyl ester |
Molekularformel |
C18H21N3O3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
ethyl 4-(naphthalen-1-ylcarbamoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H21N3O3/c1-2-24-18(23)21-12-10-20(11-13-21)17(22)19-16-9-5-7-14-6-3-4-8-15(14)16/h3-9H,2,10-13H2,1H3,(H,19,22) |
InChI-Schlüssel |
ZMPLXBACRCPNKB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Andere CAS-Nummern |
101976-06-1 |
Löslichkeit |
49.1 [ug/mL] |
Synonyme |
1-Carboethoxy-4-(1-naphthylcarbamyl)piperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




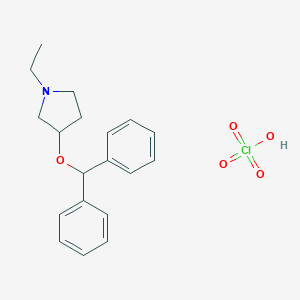
![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)
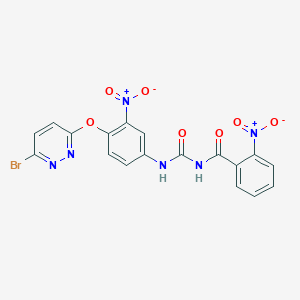
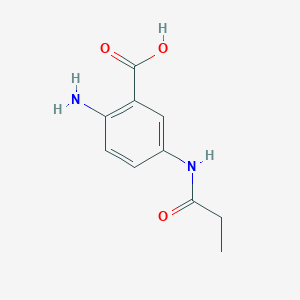

![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)
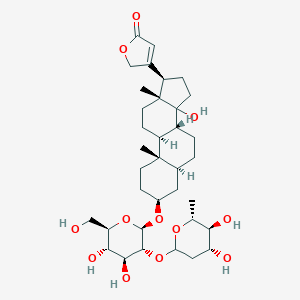
![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)
